
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the benzazepine core through cyclization reactions.
- Introduction of the dimethoxy groups via methylation reactions.
- Attachment of the acetamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzazepine core.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions may occur at the aromatic ring or the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide would depend on its specific molecular targets. It may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzazepine derivatives: Compounds with similar core structures but different substituents.
Dimethoxybenzene derivatives: Compounds with similar methoxy groups but different core structures.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique pharmacological properties and applications.
Biological Activity
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide is a complex organic compound that belongs to the benzazepine class of compounds. This class is known for its diverse biological activities, particularly in pharmacology. The unique structural features of this compound, including the dimethoxy groups and the acetamide moiety, suggest potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N2O4, with a molecular weight of approximately 374.5 g/mol. The compound features a benzazepine core, which is integral to its biological activity.
Biological Activity Overview
The biological activity of this compound can be inferred from studies on structurally similar compounds. The benzazepine scaffold is known to exhibit a range of pharmacological properties, including:
- Antidepressant effects : Compounds with similar structures have been linked to serotonin receptor modulation.
- Antipsychotic properties : The interaction with dopamine receptors could indicate potential antipsychotic effects.
- Neuroprotective effects : Some derivatives have shown promise in protecting neuronal cells from damage.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter receptors and enzymes involved in various signaling pathways. This interaction could modulate neurotransmitter levels and influence mood and cognition.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Methoxybenzazepine | Benzazepine core with a methoxy group | Antidepressant activity |
1-Acetylbenzazepine | Acetyl group on benzazepine | Potential antipsychotic properties |
8-Hydroxydihydrobenzazepine | Hydroxyl substitution on benzazepine | Exhibits neuroprotective effects |
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Benzazepine Core : This often includes cyclization reactions using appropriate precursors.
- Introduction of Dimethoxy Groups : These can be added through methylation reactions under controlled conditions.
- Acetamide Formation : The final step usually involves acylation reactions with heptanoyl chloride or similar reagents.
Optimizing these synthetic routes can enhance yield and purity while minimizing environmental impact through green chemistry principles.
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-heptan-2-ylacetamide |
InChI |
InChI=1S/C21H30N2O4/c1-5-6-7-8-15(2)22-20(24)14-23-10-9-16-11-18(26-3)19(27-4)12-17(16)13-21(23)25/h9-12,15H,5-8,13-14H2,1-4H3,(H,22,24) |
InChI Key |
HLOITHAHHGDLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC |
Origin of Product |
United States |
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